molecular formula C16H20N4O4 B2855880 (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034480-56-1

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2855880
CAS No.: 2034480-56-1
M. Wt: 332.36
InChI Key: MKHVQZKUTDUDLD-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring, a pyrazine moiety, and a piperidine ring, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves coupling the piperidine ring to the intermediate product under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)16(21)20-8-4-5-12(9-20)23-15-14(22-3)17-6-7-18-15/h6-7,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHVQZKUTDUDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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